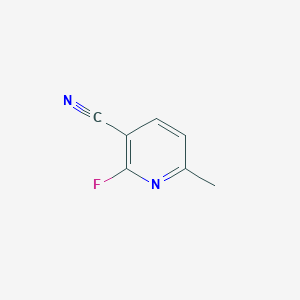
1-cyclobutyl-4-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclobutyl-4-iodobenzene is an organic compound with the molecular formula C10H11I. It consists of a benzene ring substituted with an iodine atom and a cyclobutyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1-cyclobutyl-4-iodobenzene can be synthesized through several methods, one of which involves the iodination of 1-cyclobutylbenzene. This reaction typically uses iodine (I2) and a suitable oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) under controlled conditions to introduce the iodine atom onto the benzene ring.
Another common method is the Suzuki-Miyaura coupling reaction, where 1-cyclobutyl-4-bromobenzene reacts with an organoboron compound in the presence of a palladium catalyst and a base. This method is favored for its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
化学反应分析
Types of Reactions
1-cyclobutyl-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation Reactions: The cyclobutyl group can be oxidized to form cyclobutanone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Products include 1-cyclobutyl-4-azidobenzene and 1-cyclobutyl-4-cyanobenzene.
Oxidation Reactions: Products include 1-cyclobutyl-4-benzoylbenzene.
Reduction Reactions: Products include 1-cyclobutylbenzene.
科学研究应用
1-cyclobutyl-4-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and mechanisms, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
作用机制
The mechanism of action of 1-cyclobutyl-4-iodobenzene depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the cyclobutyl group or the iodine atom undergoes changes in oxidation state, leading to the formation of new products.
相似化合物的比较
1-cyclobutyl-4-iodobenzene can be compared with other similar compounds such as:
1-cyclobutyl-4-bromobenzene: Similar structure but with a bromine atom instead of iodine. It is less reactive in nucleophilic substitution reactions.
1-cyclobutyl-4-chlorobenzene: Contains a chlorine atom instead of iodine. It is also less reactive compared to the iodo derivative.
1-cyclobutyl-4-fluorobenzene: Contains a fluorine atom. It is the least reactive among the halogenated derivatives due to the strong carbon-fluorine bond.
The uniqueness of this compound lies in its high reactivity, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
2005893-91-2 |
|---|---|
分子式 |
C10H11I |
分子量 |
258.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



